molecular formula C9H8Br2S B14645256 Benzene, [(2,2-dibromocyclopropyl)thio]- CAS No. 54061-23-3

Benzene, [(2,2-dibromocyclopropyl)thio]-

Cat. No.: B14645256
CAS No.: 54061-23-3
M. Wt: 308.03 g/mol
InChI Key: KAZZBDXDOQZJKY-UHFFFAOYSA-N
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Description

Benzene, [(2,2-dibromocyclopropyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dibromocyclopropyl)thio] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dibromocyclopropyl)thio]- typically involves the reaction of benzene with 2,2-dibromocyclopropyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Types of Reactions:

    Oxidation: Benzene, [(2,2-dibromocyclopropyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromo group to a less oxidized state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds with reduced bromine content.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, [(2,2-dibromocyclopropyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, [(2,2-dibromocyclopropyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The [(2,2-dibromocyclopropyl)thio] group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or altering the function of cellular receptors.

Comparison with Similar Compounds

  • Benzene, [(2,2-dichlorocyclopropyl)thio]-
  • Benzene, [(2,2-difluorocyclopropyl)thio]-
  • Benzene, [(2,2-diiodocyclopropyl)thio]-

Comparison: Benzene, [(2,2-dibromocyclopropyl)thio]- is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are distinct from those involving other halogens.

Properties

CAS No.

54061-23-3

Molecular Formula

C9H8Br2S

Molecular Weight

308.03 g/mol

IUPAC Name

(2,2-dibromocyclopropyl)sulfanylbenzene

InChI

InChI=1S/C9H8Br2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

KAZZBDXDOQZJKY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Br)Br)SC2=CC=CC=C2

Origin of Product

United States

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